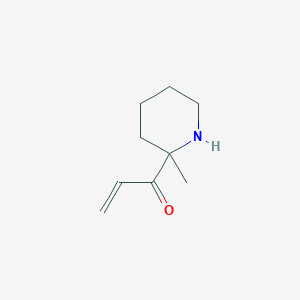
5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound features a furan ring substituted with a cyclopropyl-hydroxyazetidinyl group and an aldehyde functional group. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
The synthesis of 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which utilizes DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group on the furan ring . The cyclopropyl-hydroxyazetidinyl group can be introduced through a series of substitution reactions involving cyclopropylamine and azetidinone derivatives under controlled conditions .
Análisis De Reacciones Químicas
5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Aplicaciones Científicas De Investigación
5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl-hydroxyazetidinyl group may enhance the compound’s binding affinity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Similar compounds to 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde include:
5-(Piperidin-1-yl)furan-2-carbaldehyde: This compound features a piperidine ring instead of the cyclopropyl-hydroxyazetidinyl group, which may result in different biological activities and chemical reactivity.
Furan-2-carbaldehyde derivatives: Various derivatives of furan-2-carbaldehyde with different substituents on the furan ring are studied for their unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other furan derivatives.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
5-(3-cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO3/c13-5-9-3-4-10(15-9)12-6-11(14,7-12)8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
Clave InChI |
OLWNQUHISTUSKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(CN(C2)C3=CC=C(O3)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


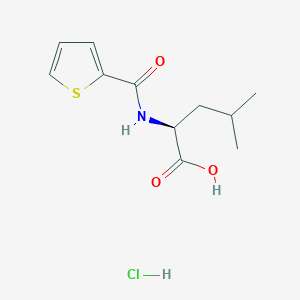
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)
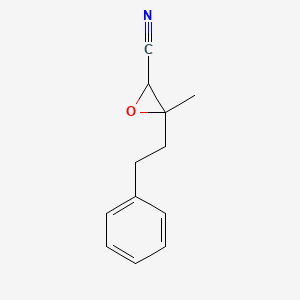
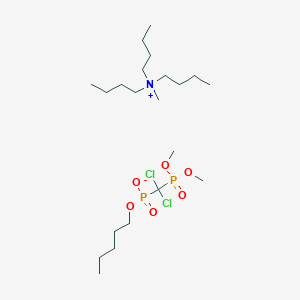
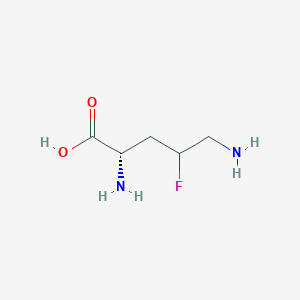
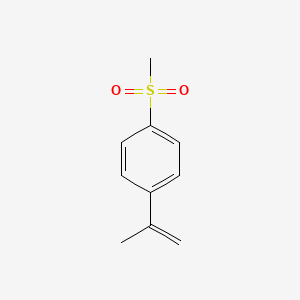
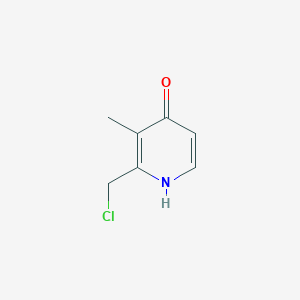
![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)
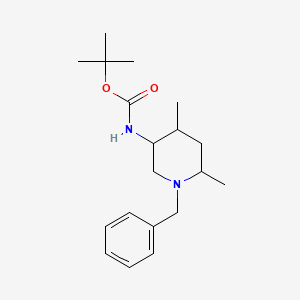
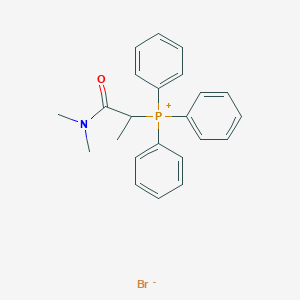
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13151492.png)
![2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13151502.png)
